Sorafenib-glucosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sorafenib-glucosamine is conjugate of sorafenib with glucosamine through amide bond. Sorafenib was approved by FDA in December 2005 for use in the treatment of advanced renal cancer. Liver cancer. The European Commission granted marketing authorization to the drug for the treatment of patients with hepatocellular carcinoma (HCC), the most common form of liver cancer, in October 2007, and FDA approval for this indication followed in November 2007.
Scientific Research Applications
Multikinase Inhibition and Hepatocellular Carcinoma
Sorafenib, known as Nexavar, is an orally active multikinase inhibitor approved in the EU for treating hepatocellular carcinoma (HCC). It prolongs overall survival and delays progression in advanced HCC patients not suitable for curative treatment or transarterial chemoembolization. Sorafenib targets cell surface tyrosine kinase receptors (like vascular endothelial growth factor receptors) and intracellular serine/threonine kinases (e.g., Raf-1, B-Raf) involved in tumor cell proliferation and angiogenesis. Its efficacy has been confirmed in phase III trials (SHARP trial and the Asia-Pacific trial), showing prolonged median overall survival and delayed progression in advanced HCC patients (Keating & Santoro, 2009).
Ferroptosis Induction and Resistance in Cancer Cells
Sorafenib was thought to induce ferroptosis, a form of cell death, by inhibiting the cystine/glutamate antiporter. However, a study by Zheng et al. (2021) provides evidence that sorafenib does not induce ferroptosis across a range of tumor cell lines. This finding suggests that sorafenib's anticancer mechanism might differ from previously thought (Zheng et al., 2021). Furthermore, Sun et al. (2016) discovered that metallothionein-1G (MT-1G) in human HCC cells is a critical regulator and promising therapeutic target of sorafenib resistance. MT-1G, induced by sorafenib, inhibits ferroptosis, suggesting a novel mechanism of sorafenib resistance in HCC (Sun et al., 2016).
Alteration of Drug Metabolism in Liver Tumor Tissue
Sorafenib's metabolism is significantly altered in liver tumor tissue compared to normal liver tissue, as shown by Ye et al. (2014). The study found a considerable reduction in the oxidation and glucuronidation rates of sorafenib in tumor hepatic microsomes, linked to decreased expression of cytochrome P450 (CYP) 3A4 and UGT1A9. This alteration in drug metabolism is crucial for understanding sorafenib's pharmacokinetics in HCC patients (Ye et al., 2014).
Potential Anti-Infective Application
Sorafenib has also been explored for anti-infective applications. Cui et al. (2019) identified that sorafenib can inhibit the growth of Staphylococcus xylosus by targeting glutamine synthetase, suggesting its potential as an anti-infective agent for treating infections caused by S. xylosus (Cui et al., 2019).
Binding Properties with c-MYC G-Quadruplexes
Wu et al. (2023) studied the interaction mechanism of sorafenib with c-MYC G-quadruplexes, an important target in cancer therapy. The study demonstrated sorafenib's binding to the groove of G4 and its limited ability to stabilize G4 compared to traditional ligands, providing insights for designing drugs targeting G4 (Wu et al., 2023).
Resistance Mechanisms in Liver Cancer
Zhu et al. (2017) highlighted various mechanisms underlying sorafenib resistance in HCC, including the activation of alternative pathways like PI3K/Akt and JAK-STAT, hypoxia-inducible pathways, and epithelial-mesenchymal transition. Understanding these resistance mechanisms is critical for developing personalized therapeutic strategies for HCC patients resistant to sorafenib (Zhu et al., 2017).
properties
Molecular Formula |
C26H24ClF3N4O8 |
---|---|
Molecular Weight |
612.94 |
Appearance |
Solid powder |
synonyms |
Sorafenibglucosamine; 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-((2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)picolinamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.